N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}adamantane-1-carboxamide
Description
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}adamantane-1-carboxamide is a synthetic adamantane-derived carboxamide featuring a phenyl group substituted at the para position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety.
The compound’s molecular formula is estimated as C₂₄H₃₁N₂O₂ (calculated molecular weight: ~379 g/mol), derived from the adamantane carboxamide backbone (C₁₁H₁₇NO) and the substituted phenyl group (C₁₃H₁₄N₂O).
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-21(25-7-1-2-8-25)12-16-3-5-20(6-4-16)24-22(27)23-13-17-9-18(14-23)11-19(10-17)15-23/h3-6,17-19H,1-2,7-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKJJATWBGUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been shown to have nanomolar activity against ck1γ and ck1ε. These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling.
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in the function or activity of the targets.
Biochemical Pathways
Given its potential activity against ck1γ and ck1ε, it may influence pathways regulated by these kinases.
Pharmacokinetics
Compounds with a pyrrolidine ring have been synthesized with the aim of modifying their pharmacokinetic profile. This suggests that the compound may have been designed with considerations for absorption, distribution, metabolism, and excretion (ADME) to optimize its bioavailability.
Comparison with Similar Compounds
Key Compound for Comparison: N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide (CAS 958612-97-0)
| Parameter | Target Compound | Evidence Compound (CM988448) |
|---|---|---|
| Molecular Formula | C₂₄H₃₁N₂O₂ (estimated) | C₂₂H₂₄FN₃O₂S |
| Molecular Weight | ~379 g/mol | 413.51 g/mol |
| Core Structure | Adamantane-1-carboxamide | Adamantane-1-carboxamide |
| Key Substituents | 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl | Thieno[3,4-c]pyrazol ring with 4-fluorophenyl |
| Heteroatoms/Functional Groups | Pyrrolidine, ketone, amide | Thiophene, pyrazole, fluorine, amide, sulfoxide |
Structural Insights:
- Target Compound : The 2-oxo-2-(pyrrolidin-1-yl)ethyl chain introduces a secondary amine (pyrrolidine) and a ketone, which may enhance solubility compared to purely hydrocarbon adamantane derivatives.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Evidence Compound |
|---|---|---|
| Lipophilicity (LogP) | Moderate (estimated ~3.5–4.5) | Higher (~4.5–5.5 due to thiophene/fluorine) |
| Polar Surface Area | ~70 Ų (amide + pyrrolidine) | ~85 Ų (pyrazole + sulfoxide) |
| Solubility | Likely moderate (polar groups offset adamantane) | Lower (bulky heterocycles dominate) |
Notes:
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